molecular formula C17H33NO8 B609604 N-methyl-N-(t-Boc)-PEG4-acid CAS No. 1260431-01-3

N-methyl-N-(t-Boc)-PEG4-acid

Cat. No.: B609604
CAS No.: 1260431-01-3
M. Wt: 379.45
InChI Key: SZYFMMNWNDIBGM-UHFFFAOYSA-N
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Description

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid is a compound that combines the properties of polyethylene glycol with a tert-butoxycarbonyl-protected amine group. This compound is often used in various chemical and biological applications due to its unique structure, which provides both hydrophilic and hydrophobic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Polyethylene Glycol Conjugation: The protected amine is then conjugated with polyethylene glycol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step is performed in an anhydrous environment to ensure high yield and purity.

    Acid Formation:

Industrial Production Methods

Industrial production of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pH, and mixing rates.

    Purification Techniques: Implementing advanced purification techniques like chromatography and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid can undergo various chemical reactions, including:

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group.

    Substitution Reactions: The polyethylene glycol chain can participate in substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the polyethylene glycol chain.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane at room temperature.

    Substitution: Common reagents include alkyl halides and nucleophiles, with reactions carried out in polar aprotic solvents like dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

    Deprotected Amine: Resulting from hydrolysis of the tert-butoxycarbonyl group.

    Functionalized Polyethylene Glycol: Products from substitution reactions, which can be tailored for specific applications.

Scientific Research Applications

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid involves its ability to modify the properties of molecules it is conjugated with. The polyethylene glycol chain provides hydrophilicity, improving solubility and reducing immunogenicity. The tert-butoxycarbonyl group protects the amine during synthesis and can be removed to reveal the reactive amine group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 2-acid
  • N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 6-acid
  • N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 8-acid

Uniqueness

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly useful in applications where precise control over solubility and stability is required.

Properties

IUPAC Name

3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYFMMNWNDIBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

85.4 mg of NaH are added portionwise to a solution, cooled to 0° C., of 520 mg of 3-[2-(2-{2-[2-((tert-butoxycarbonyl)amino)ethoxy]ethoxy}ethoxy)ethoxy]propanoic acid in 14 ml of THF. After stirring for 5 min, 150 μl of iodomethane are added. The mixture is then stirred at AT for 2 h and then an additional 150 μl of iodomethane are added. After 12 h at AT, the mixture is hydrolysed and then brought to acidic pH by addition of aqueous acetic acid at 0° C. The aqueous phase is extracted 3× with AcOEt, the combined organic phases are dried over MgSO4 and concentrated under RP, and the crude product obtained is reacted again according to the same protocol with 85 mg of NaH and 176 μl of iodomethane for an additional 2 h. 500 mg of 3-[2-(2-{2-[2-((tert-butoxycarbonyl)(methyl)amino)ethoxy]ethoxy}ethoxy)ethoxy]propanoic acid are thus obtained.
Name
Quantity
85.4 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
150 μL
Type
reactant
Reaction Step Three
Quantity
150 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
85 mg
Type
reactant
Reaction Step Six
Quantity
176 μL
Type
reactant
Reaction Step Six

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